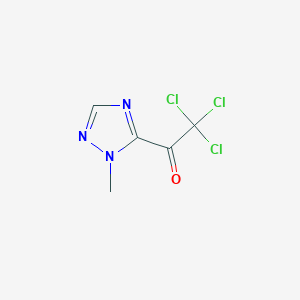

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trichloro-1-(2-methyl-1,2,4-triazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3N3O/c1-11-4(9-2-10-11)3(12)5(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVCMIMLIPJZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564242 | |

| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131758-17-3 | |

| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 1-methyl-1H-1,2,4-triazole. The reaction is carried out in the presence of a solvent such as dichloromethane (CH2Cl2) and a base like triethylamine. The process involves the slow addition of trichloroacetyl chloride to a solution of 1-methyl-1H-1,2,4-triazole in dichloromethane, followed by stirring at room temperature for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of new products with altered oxidation states.

Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecules with new functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and triazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-2-(trichloroacetyl)imidazole: This compound shares a similar trichloromethyl group but has an imidazole ring instead of a triazole ring.

2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone: Another similar compound with an imidazole ring.

1,1,1-Trichloro-2-methyl-2-propanol: This compound has a trichloromethyl group but differs in its overall structure and functional groups.

Uniqueness

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with imidazole rings. This uniqueness makes it valuable in specific applications where the triazole ring’s properties are advantageous .

Biological Activity

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone (CAS No. 131758-17-3) is an organic compound notable for its diverse biological activities and applications in various fields including pharmaceuticals and agrochemicals. This compound features a trichloromethyl group and a triazole ring, which contribute to its unique properties and biological interactions.

- Molecular Formula : CHClNO

- Molecular Weight : 228.46 g/mol

- Structure : The compound consists of a triazole ring attached to a trichloroacetyl moiety.

Biological Activity Overview

Research indicates that 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone exhibits various biological activities including:

1. Antimicrobial Activity

Studies have shown that compounds containing the triazole structure often display significant antimicrobial properties. The presence of the trichloromethyl group enhances the bioactivity against a range of pathogens.

2. Antitumor Activity

Research into the antitumor potential of triazole derivatives has revealed that they can induce apoptosis in cancer cells. For instance, derivatives similar to 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone have been evaluated for their cytotoxic effects on various cancer cell lines.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits AChE activity |

Antimicrobial Studies

A study conducted on various derivatives of triazoles demonstrated that compounds with similar structures to 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of the bacterial cell wall synthesis.

Antitumor Activity

In vitro studies on cancer cell lines such as HeLa and MCF7 indicated that the compound could significantly reduce cell viability. The IC values reported were comparable to standard chemotherapeutic agents, suggesting its potential as a lead compound for further development.

Enzyme Inhibition Mechanism

The inhibition of AChE by this compound was characterized through kinetic studies revealing a mixed inhibition pattern. This suggests that it could be a promising candidate for treating conditions like Alzheimer’s disease where AChE activity is detrimental.

Future Directions

Further research is warranted to explore:

- Synthesis Optimization : Developing more efficient synthetic routes could enhance yields and reduce costs.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities could lead to the development of targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.